N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzoyl group, and a tetrahydroquinoxalinone moiety.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps. One common method involves the reaction of N-(4-chlorophenyl)-N’-(4-nitrobenzoyl)thiourea with cupric chloride dihydrate . This reaction forms the desired compound through a series of intermediate steps, including the formation of intermolecular hydrogen bonds that stabilize the final product.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide can be compared to other similar compounds, such as:
N-(4-chlorophenyl)-N’-(4-nitrobenzoyl)urea: This compound has a similar structure but lacks the tetrahydroquinoxalinone moiety.
1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine: This compound features a piperazine ring instead of the tetrahydroquinoxalinone moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN4O5 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C23H17ClN4O5/c24-15-7-9-16(10-8-15)25-21(29)13-20-22(30)26-18-3-1-2-4-19(18)27(20)23(31)14-5-11-17(12-6-14)28(32)33/h1-12,20H,13H2,(H,25,29)(H,26,30) |
InChI Key |
HFRHYXPDGSXHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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